![molecular formula C11H23N3O B1468129 2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide CAS No. 1251048-09-5](/img/structure/B1468129.png)
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide
Overview
Description
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide is an organic compound that belongs to the class of aminopyrrolidines. It is a white crystalline solid, soluble in water and ethanol. The compound has a molecular weight of 256.35 g/mol and is a derivative of pyrrolidine, a five-membered heterocyclic compound. 2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide has a wide range of applications in the field of scientific research, due to its unique properties.
Scientific Research Applications
Enantioselective Synthesis
A study by Reznikov et al. (2013) developed a new synthetic approach to γ-aminobutyric acid derivatives, showcasing the enantioselective synthesis of related compounds through Ni(II)-catalyzed reactions. This method emphasizes the versatility of such compounds in asymmetric synthesis, potentially useful in the development of pharmaceuticals and research chemicals Reznikov, Golovin, & Klimochkin, 2013.
Novel Synthesis Methods
Vorona et al. (2013) explored novel synthesis methods for 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, highlighting the chemical flexibility and potential application of these compounds in creating biologically active molecules. The detailed synthesis route provides insights into structural modifications and functional applications of similar acetamide derivatives Vorona, Veinberg, Vikainis, Kuznetsov, Lebedev, Ponomarev, Chernobrovijs, Zvejniece, & Dambrova, 2013.
Bromodomain Inhibition
Research by Hilton-Proctor et al. (2019) demonstrated the potential of N-methylpyrrolidone, a related compound, as a fragment in bromodomain inhibition. This study suggests that derivatives of 2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide could serve as leads in the development of new inhibitors targeting protein-protein interactions involved in gene regulation, providing a basis for novel therapeutic strategies Hilton-Proctor, Ilyichova, Zheng, Jennings, Johnstone, Shortt, Mountford, Scanlon, & Thompson, 2019.
Anticonvulsant Applications
A study by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides examined their crystal structure and highlighted their potential as functionalized amino acid anticonvulsants. This research underscores the pharmaceutical relevance of acetamide derivatives in designing drugs with specific neurological targets Camerman, Hempel, Mastropaolo, & Camerman, 2005.
Structural and Molecular Insights
Investigations into the structure and properties of related compounds, like those by Sethusankar et al. (2001, 2002), provide foundational knowledge on the molecular architecture and potential interactions of these compounds. These studies contribute to the broader understanding of acetamide derivatives' role in drug design and development Sethusankar, Thennarasu, Velmurugan, Raj, Fun, & Perumal, 2001; Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002.
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)3-5-13-11(15)8-14-6-4-10(12)7-14/h9-10H,3-8,12H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLFIZVHAAUFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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